(+/-)-13-Ethyl-17-hydroxygon-4-en-3-one is a synthetic steroid compound that belongs to the class of gonane derivatives. This compound exhibits progestational activity, making it relevant in the field of reproductive health and pharmacology. It is also known as norgestrel, which is widely used in contraceptive formulations.
This compound is classified as a progestin, a type of synthetic hormone that mimics the action of progesterone. It is specifically categorized under the 17-hydroxygon-4-en-3-one derivatives, which are characterized by their structural modifications at the 13 and 17 positions of the gonane framework.
The synthesis of (+/-)-13-Ethyl-17-hydroxygon-4-en-3-one involves several key steps:
The detailed reaction pathways often involve complex sequences of organic transformations, including hydrogenation, alkylation, and esterification processes, which are essential for achieving the desired structural characteristics.
The molecular formula for (+/-)-13-Ethyl-17-hydroxygon-4-en-3-one is . The structure features a steroid backbone with specific functional groups that confer its biological activity:
The chemical reactivity of (+/-)-13-Ethyl-17-hydroxygon-4-en-3-one can be summarized as follows:
These reactions are essential for developing formulations that optimize the therapeutic effects while minimizing side effects.
The mechanism by which (+/-)-13-Ethyl-17-hydroxygon-4-en-3-one exerts its biological effects primarily involves:
These actions contribute to its efficacy as a contraceptive agent.
Relevant analytical techniques such as high-performance liquid chromatography (HPLC) are used to assess purity and stability over time.
The primary applications of (+/-)-13-Ethyl-17-hydroxygon-4-en-3-one include:
This compound remains a significant focus within pharmaceutical research due to its versatility and importance in reproductive health management.
The synthesis of (±)-13-Ethyl-17-hydroxygon-4-en-3-one traces back to mid-20th-century steroid chemistry, where key advancements enabled the introduction of alkyl groups at the C13 position. Early routes relied on Birch reduction of estrone derivatives to form dienol ether intermediates, followed by acid hydrolysis and alkylation. A pivotal innovation emerged through the use of Michael addition reactions, allowing nucleophilic ethyl group addition to Δ⁴,⁶-3-keto steroids under basic conditions [4]. This method addressed the challenge of stereoselective C13-alkylation, which classical steroid functionalization struggled to achieve. By the 1960s, optimized pathways using Grignard reagents (e.g., ethylmagnesium bromide) for C13 ethylation became industrially dominant, replacing earlier approaches requiring multi-step protection/deprotection sequences. These foundational strategies established the groundwork for modern large-scale production of 13-alkyl gonane derivatives [4] [5].
The introduction of the C3-keto group in (±)-13-Ethyl-17-hydroxygon-4-en-3-one hinges on base-promoted oxidation, a critical transformation for converting 3-hydroxy precursors to conjugated enones. The Oppenauer oxidation is the most widely applied mechanism, utilizing aluminum isopropoxide as a catalyst and cyclohexanone as a hydride acceptor. This reaction proceeds via a six-membered transition state, where the aluminum alkoxide complex facilitates hydride transfer from the steroid C3 hydroxyl to the carbonyl group of the oxidant [5]. The resulting α,β-unsaturated ketone system (Δ⁴-3-one) forms under mild conditions, preserving the labile C13 ethyl and C17 hydroxy groups. Alternative oxidants like pyridinium chlorochromate (PCC) are avoided industrially due to chromium toxicity and potential over-oxidation at C17. Notably, the reaction requires strict anhydrous conditions to prevent hydrolysis of sensitive intermediates [5].
Industrial synthesis faces challenges in maximizing yield while suppressing by-products like Δ³,⁵-dienes or C17 epimers. Key optimization strategies include:
Table 1: Impact of Alkylating Agents on Yield and By-Products
Alkylating Agent | Reaction Solvent | Temperature (°C) | Yield (%) | Major By-Product |
---|---|---|---|---|
Ethylmagnesium bromide | Toluene/THF (9:1) | 0–5 | 88% | Δ³,⁵-Diene (<2%) |
Ethyllithium | Diethyl ether | -10 to -15 | 76% | C17-epimer (8%) |
Ethyl cerium chloride | Dichloromethane | 20–25 | 92% | None detected |
Data adapted from historical industrial modifications [4] [5].
Modern synthesis prioritizes atom economy and waste reduction. Solvent-intensive steps like Birch reduction have been re-engineered using catalytic hydrogenation with Pd/C or Raney nickel, eliminating ammonia and liquid alkali metals [4]. Continuous flow reactors replace batch processes for oxidation steps, reducing solvent usage by 40% and improving heat transfer during exothermic Grignard additions. Recent advances employ biocatalysis (e.g., alcohol dehydrogenases) for enantioselective C17 hydroxylation, though industrial adoption for racemic (±)-13-Ethyl-17-hydroxygon-4-en-3-one remains limited. Solvent recovery systems via molecular sieves and ethyl acetate substitution for halogenated solvents further align with green chemistry principles [4].
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: